molecular formula C13H18IN5O B279747 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

货号: B279747
分子量: 387.22 g/mol
InChI 键: VQEVAYRLFGAHAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide binds to the active site of BTK and inhibits its kinase activity, thus blocking downstream signaling pathways that are critical for the survival and proliferation of B-cell malignancies. This results in the induction of apoptosis in malignant B-cells and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in both normal and malignant B-cells, with minimal effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to enhance the activity of other agents, such as venetoclax and lenalidomide, in preclinical models.

实验室实验的优点和局限性

The main advantage of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like any other experimental drug, this compound has some limitations. One limitation is that it has only been evaluated in preclinical models and clinical trials are ongoing. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

未来方向

There are several future directions for the development of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is to evaluate its efficacy in combination with other agents, such as venetoclax and lenalidomide, in clinical trials. Another direction is to investigate its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to assess the safety and tolerability of this compound in patients with B-cell malignancies.

合成方法

The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base to yield the desired product, this compound.

科学研究应用

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in malignant B-cells. This compound has also shown synergy with other agents, such as venetoclax and lenalidomide, in preclinical models.

属性

分子式

C13H18IN5O

分子量

387.22 g/mol

IUPAC 名称

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18IN5O/c1-13(2,3)10-5-8(17-18-10)6-15-12(20)11-9(14)7-16-19(11)4/h5,7H,6H2,1-4H3,(H,15,20)(H,17,18)

InChI 键

VQEVAYRLFGAHAP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

规范 SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。